molecular formula C8H8FNO B8048379 (3S)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

(3S)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

Cat. No. B8048379
M. Wt: 153.15 g/mol
InChI Key: VPNZYZSGRZXDBR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as benzofurans . Benzofurans are compounds containing a benzene ring fused to a furan. A furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3-selanyl-benzo[b]furans have been synthesized using a protocol mediated by the SelectFluor® reagent . This methodology provides a greener alternative to generate 3-substituted-benzo[b]furans via a metal-free procedure under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound is likely similar to that of other benzofurans, which consist of a benzene ring fused to a furan . The furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, furan-containing compounds are known to undergo a variety of reactions. For instance, furan can be converted to a reactive intermediate, cis-2-butene-1,4-dial, which can alkylate proteins leading to a toxic response .

properties

IUPAC Name

(3S)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNZYZSGRZXDBR-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

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